

Thermochemical Profile of 2,3-Dichloro-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dichloro-1-propanol*

Cat. No.: B139626

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Introduction

2,3-Dichloro-1-propanol ($C_3H_6Cl_2O$), a halogenated alcohol, is a significant chemical intermediate, primarily utilized in the synthesis of epichlorohydrin, a key component in the production of epoxy resins, pharmaceuticals, and other specialty chemicals. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the available thermochemical data for **2,3-dichloro-1-propanol**, details the experimental methodologies for their determination, and presents a logical workflow for its primary industrial application.

Thermochemical Data

The following tables summarize the key thermochemical and physical properties of **2,3-dichloro-1-propanol**. The data has been compiled from various sources, including the NIST WebBook and Cheméo database, providing a robust dataset for researchers.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	Value	Units	Phase	Source
Enthalpy of Formation (ΔfH°)	-381.0 ± 2.0	kJ/mol	Liquid	--INVALID-LINK-- [1]
Enthalpy of Formation (ΔfH°)	-316.0 ± 4.6	kJ/mol	Gas	--INVALID-LINK--
Standard Gibbs Free Energy of Formation (ΔfG°)	-188.74	kJ/mol	Gas	--INVALID-LINK-- (Joback Method)

Table 2: Enthalpy of Combustion and Vaporization

Property	Value	Units	Source
Enthalpy of Combustion (ΔcH°)	-1704.0 ± 1.0	kJ/mol	--INVALID-LINK-- [1]
Enthalpy of Combustion (ΔcH°)	-1722.96	kJ/mol	--INVALID-LINK-- [1]
Enthalpy of Vaporization ($\Delta vapH^\circ$)	47.33	kJ/mol	--INVALID-LINK-- (Joback Method)
Enthalpy of Vaporization ($\Delta vapH$)	65.30 ± 4.20 (at 293 K)	kJ/mol	--INVALID-LINK--
Enthalpy of Vaporization ($\Delta vapH$)	48.50 (at 401.5 K)	kJ/mol	--INVALID-LINK--

Table 3: Heat Capacity and Physical Properties

Property	Value	Units	Source
Ideal Gas Heat Capacity (Cp,gas)	142.19 (at 434.64 K)	J/mol·K	--INVALID-LINK-- (Joback Method)
Ideal Gas Heat Capacity (Cp,gas)	162.59 (at 555.43 K)	J/mol·K	--INVALID-LINK-- (Joback Method)
Boiling Point (Tb)	456.00 ± 1.00	K	--INVALID-LINK--
Density	1.360	g/mL at 20 °C	--INVALID-LINK--[2]
Molecular Weight	128.98	g/mol	--INVALID-LINK--[3]

Experimental Protocols

The determination of thermochemical data, such as the enthalpy of combustion, is primarily achieved through bomb calorimetry. While a specific, detailed protocol for **2,3-dichloro-1-propanol** is not readily available in the cited literature, the following represents a generalized experimental procedure for determining the enthalpy of combustion of a chlorinated organic liquid using a static-bomb calorimeter.

Generalized Protocol for Bomb Calorimetry of 2,3-Dichloro-1-propanol

Objective: To determine the standard enthalpy of combustion (ΔcH°) of **2,3-dichloro-1-propanol**.

Apparatus:

- Static-bomb calorimeter
- Oxygen cylinder with pressure regulator
- Analytical balance (± 0.1 mg)
- Pellet press
- Ignition unit

- Crucible (platinum or silica)
- Fuse wire (platinum or iron)
- Calorimeter bucket
- Stirrer
- High-precision thermometer or temperature sensor
- Data acquisition system

Procedure:

- Calibration of the Calorimeter:
 - The heat capacity of the calorimeter (C_{cal}) is determined by combusting a certified standard reference material, typically benzoic acid, for which the enthalpy of combustion is accurately known.
 - A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.
 - A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.
 - A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure saturation of the internal atmosphere and to dissolve the acid products of combustion.
 - The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen.
 - The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.
 - The sealed bomb is placed in the calorimeter bucket containing a precisely measured mass of water.

- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise, correcting for the heat of formation of nitric acid and the heat of combustion of the fuse wire.

• Combustion of **2,3-Dichloro-1-propanol**:

- A known mass of liquid **2,3-dichloro-1-propanol** (approximately 0.8 - 1.2 g) is accurately weighed into the crucible. To prevent evaporation and ensure complete combustion, the liquid may be encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion.
- The procedure follows the same steps as the calibration (steps 3-10).
- Due to the presence of chlorine, the combustion products will include hydrochloric acid (HCl) and potentially free chlorine (Cl₂). The final bomb solution is carefully washed out and analyzed to determine the amount of these species formed. This is crucial for applying the necessary thermochemical corrections.

• Data Analysis and Corrections (Washburn Corrections):

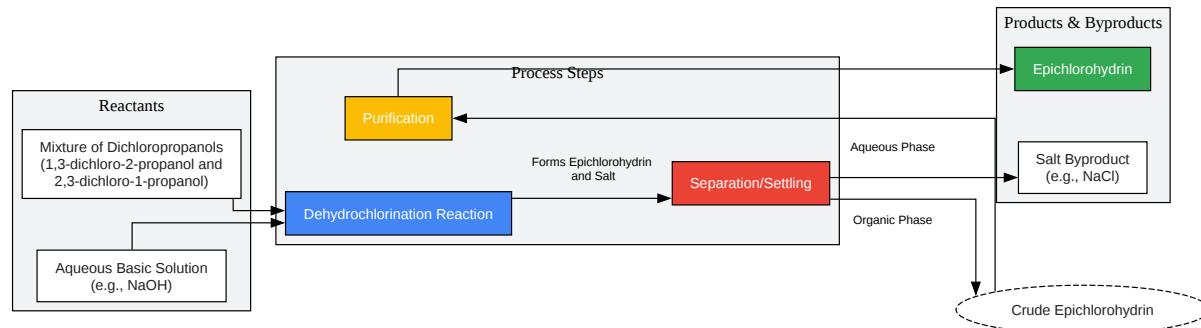
- The raw temperature data is used to determine the corrected temperature rise, accounting for heat exchange with the surroundings.
- The total heat released during the combustion of **2,3-dichloro-1-propanol** is calculated using the heat capacity of the calorimeter and the corrected temperature rise.
- Corrections are applied for:
 - The heat of combustion of the fuse wire.
 - The heat of formation of nitric acid from residual nitrogen in the bomb.

- The heat of solution of the gaseous products (CO_2 , HCl , Cl_2) in the bomb water.
- The heat of dilution of the formed acids.
- Correction to the standard state (1 atm pressure).
- The standard enthalpy of combustion (ΔcH°) is then calculated per mole of **2,3-dichloro-1-propanol**.

Logical Workflow and Visualization

2,3-Dichloro-1-propanol is a key intermediate in the industrial synthesis of epichlorohydrin.

The following diagram illustrates the logical workflow of this process, starting from the dichloropropanol isomers.



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Caption: Industrial synthesis of epichlorohydrin from dichloropropanols.

Conclusion

This technical guide provides a consolidated resource for the thermochemical properties of **2,3-dichloro-1-propanol**. The tabulated data offers a quick reference for researchers, while the generalized experimental protocol outlines the fundamental methodology for obtaining such data. The visualized workflow of its primary industrial application highlights its significance as a chemical intermediate. Accurate and comprehensive thermochemical data is paramount for the safe, efficient, and innovative use of **2,3-dichloro-1-propanol** in various scientific and industrial endeavors.

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